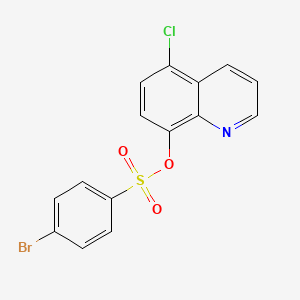
5-Chloro-8-quinolyl 4-bromobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-quinolyl 4-bromobenzenesulfonate is a chemical compound with the molecular formula C16H10BrClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of 5-Chloro-8-quinolyl 4-bromobenzenesulfonate is defined by its linear formula: C16H10BrClN2O2 . This indicates that the molecule is composed of 16 carbon atoms, 10 hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms .Wissenschaftliche Forschungsanwendungen
Efficient Optical-to-THz Conversion Organic Crystals
This research highlights the synthesis and application of nonlinear optical ionic quinolinium crystals, utilizing chloro and bromo substituents, for efficient optical-to-THz conversion. The study demonstrates that these crystals, specifically 2-(4-hydroxystyryl)-1-methylquinolinium 4-chlorobenzenesulfonate, exhibit superior optical-to-THz conversion characteristics compared to conventional inorganic crystals, suggesting potential for advancements in THz technology (Lee et al., 2018).
Spectroscopic Study of Zinquin-Related Fluorophore Analogues
Another study focuses on the synthesis of Zinquin ester analogues, aiming at developing specific fluorophores for Zn(II). This research outlines the process of synthesizing various methoxy isomers and their capability to form fluorescent complexes with Zn(II), showing the compound's potential in biochemical applications for zinc detection (Kimber et al., 2003).
Synthesis and Asymmetric Diels-Alder Reactions
This paper describes the synthesis of (S)-2-p-tolylsulfinyl-1,4-benzoquinone and its application in Diels-Alder reactions, showcasing the chemical's utility in facilitating selective organic reactions and synthesizing complex organic compounds (Carreño et al., 1989).
Preconcentration of Trace Metals from Sea Water
Research into the preconcentration of ions from sea water using 8-quinolinol-bonded polymer supports highlights the application of such chemical structures in environmental science and analytical chemistry for trace metal analysis (Willie et al., 1983).
Drug Candidate for Neuropsychiatric and Neurological Disorders
A study introduces a tetracyclic quinoxaline derivative, showcasing its binding affinities to serotonin and dopamine receptors. This compound, serving as a multifunctional drug candidate, indicates the chemical's potential in developing treatments for neuropsychiatric and neurological disorders (Li et al., 2014).
Ring Halogenations of Polyalkylbenzenes
Research on the halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts demonstrates the chemical's role in facilitating selective halogenation reactions, essential for organic synthesis and chemical manufacturing (Bovonsombat & Mcnelis, 1993).
Safety And Hazards
Sigma-Aldrich, a provider of this compound, sells it as-is and makes no representation or warranty whatsoever with respect to this product . This includes any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party .
Eigenschaften
IUPAC Name |
(5-chloroquinolin-8-yl) 4-bromobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO3S/c16-10-3-5-11(6-4-10)22(19,20)21-14-8-7-13(17)12-2-1-9-18-15(12)14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATSIBCPYIFLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OS(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolyl 4-bromobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


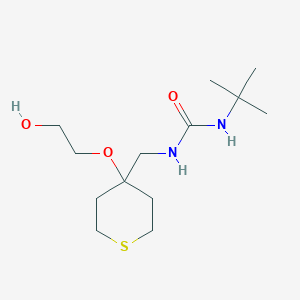

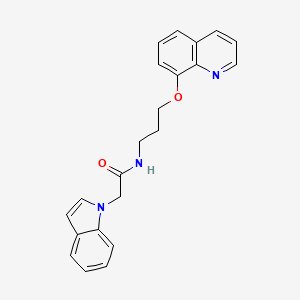

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2843656.png)
![1,6,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843657.png)
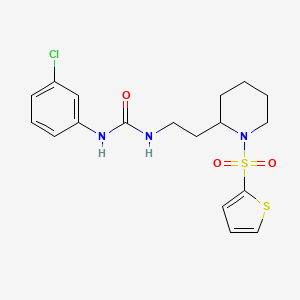
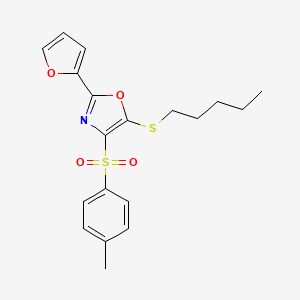
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2843661.png)
![2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2843663.png)
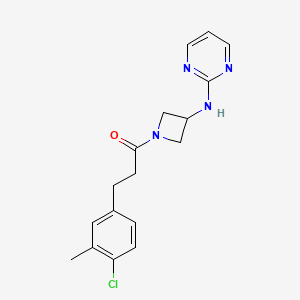
![3-((2-oxo-2-phenylethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2843668.png)
![3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B2843669.png)